molecular formula C13H14N6O2 B1336236 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one CAS No. 903589-48-0

3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

Cat. No. B1336236
M. Wt: 286.29 g/mol
InChI Key: XGJDPGFNWWTHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one, is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is known for its versatility in chemical reactions and its ability to form various derivatives with potential biological activities. The benzoxazole moiety is another heterocycle that often appears in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazine precursor with carbon disulfide and benzyl bromide in a water/pyridine mixture or methanolic ammonia water . Similarly, the synthesis of 2-dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine is achieved by cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate, followed by reactions with various nucleophiles to yield different 1,3,5-triazine derivatives . These methods highlight the reactivity of triazine and its derivatives towards nucleophilic substitution and cyclization reactions.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which can influence their physical properties and reactivity . For example, the crystal structure of a triazine derivative revealed a monoclinic space group with significant N-H...N and N-H...O hydrogen bonding, which stabilizes the molecular structure . These interactions are crucial for the compound's stability and could potentially affect its biological activity.

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including cyclocondensation, cycloaddition, and nucleophilic substitution, to yield a wide range of products . The reactivity of the triazine ring allows for the introduction of different substituents, which can lead to the formation of compounds with diverse chemical and biological properties. For instance, the reaction of triazine intermediates with hydrazonyl halides can furnish triazine derivatives with potential anti-tumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of hydrogen bonding and pi-pi stacking interactions can affect the compound's solubility, melting point, and density . The molecular formula and the presence of different functional groups also play a role in determining the compound's reactivity and its potential as a precursor for further chemical transformations.

Scientific Research Applications

Application 1: Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : This compound has been synthesized and evaluated for its antimicrobial activity . It’s part of a novel series of thiazolidinone derivatives .
  • Methods of Application : The compound was synthesized from an intermediate compound through a condensation reaction with different aldehyde derivatives. This resulted in Schiff base derivatives, which after cyclization gave thiazolidinones .

Application 2: Antitumor Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The compound “3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one” has been synthesized and evaluated for its antitumor activity . It’s part of a novel series of thiazolidinone derivatives .
  • Methods of Application : The compound was synthesized from an intermediate compound through a condensation reaction with different aldehyde derivatives. This resulted in Schiff base derivatives, which after cyclization gave thiazolidinones .

Application 3: Antifungal Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The compound “3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one” has been synthesized and evaluated for its antifungal activity . It’s part of a novel series of thiazolidinone derivatives .
  • Methods of Application : The compound was synthesized from an intermediate compound through a condensation reaction with different aldehyde derivatives. This resulted in Schiff base derivatives, which after cyclization gave thiazolidinones .

properties

IUPAC Name

3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-18(2)12-16-10(15-11(14)17-12)7-19-8-5-3-4-6-9(8)21-13(19)20/h3-6H,7H2,1-2H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJDPGFNWWTHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.